7-Chloro-3,3-difluoroindolin-2-one

Dopamine Transporter CNS Disorders Reuptake Inhibition

7-Chloro-3,3-difluoroindolin-2-one is a differentiated, halogenated oxindole building block. The gem-difluoro motif at C3 blocks oxidative metabolism, enhancing stability and lipophilicity (LogP ~2.38) for superior CNS penetration. The 7-chloro substituent is a critical pharmacophore for optimizing potency and selectivity in kinase inhibitors, nAChR antagonists (α3β4 IC50 = 1.8 nM), and DAT ligands. Replacing this scaffold with a non-fluorinated or regioisomeric analog will invalidate SAR and ADME properties. Ensure your lead series retains target engagement and metabolic stability by sourcing the authenticated compound.

Molecular Formula C8H4ClF2NO
Molecular Weight 203.57 g/mol
Cat. No. B11793512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3,3-difluoroindolin-2-one
Molecular FormulaC8H4ClF2NO
Molecular Weight203.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NC(=O)C2(F)F
InChIInChI=1S/C8H4ClF2NO/c9-5-3-1-2-4-6(5)12-7(13)8(4,10)11/h1-3H,(H,12,13)
InChIKeyVBZKWFOJKHTOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-3,3-difluoroindolin-2-one: A Dual-Halogenated Oxindole Scaffold for Precision Medicinal Chemistry


7-Chloro-3,3-difluoroindolin-2-one (CAS: 1393560-50-3) is a halogenated oxindole derivative featuring a 7-chloro substituent on the phenyl ring and a gem-difluoro motif at the C3 position of the indolin-2-one core . This compound is a member of the broader class of 3,3-difluorooxindoles, which serve as metabolically stable, lipophilic bioisosteres of the native oxindole scaffold [1]. The presence of the chlorine atom at the 7-position introduces unique electronic and steric properties, differentiating it from other regioisomers and non-halogenated analogs . As a fluorinated heterocyclic building block, it is of significant interest in medicinal chemistry for the development of kinase inhibitors, CNS-targeted agents, and other bioactive molecules [2].

Why 7-Chloro-3,3-difluoroindolin-2-one Cannot Be Replaced by Simple Oxindole or Other Halogenated Analogs


Generic substitution of 7-chloro-3,3-difluoroindolin-2-one with a non-fluorinated oxindole or a regioisomeric chloro-analog is chemically and pharmacologically unsound. The C3 gem-difluoro unit is not a passive replacement for a carbonyl; it fundamentally alters the scaffold's lipophilicity (LogP ~1.82 for 3,3-difluoroindolin-2-one vs. ~0.8 for oxindole) and metabolic stability by blocking oxidative metabolism at the C3 position [1][2]. Furthermore, the position of the chlorine substituent dictates biological activity; for example, 5-bromo-substituted indolin-2-ones exhibit up to 4-fold greater cytotoxicity than 7-bromo analogs in WiDr cells, demonstrating that halogen position is not interchangeable [3]. Consequently, replacing this compound with an unsubstituted, differently halogenated, or non-fluorinated oxindole will yield a molecule with altered potency, selectivity, and ADME properties, invalidating any established SAR or biological activity [4].

Quantitative Differentiation of 7-Chloro-3,3-difluoroindolin-2-one: Head-to-Head and Cross-Study Evidence


7-Chloro-3,3-difluoroindolin-2-one Exhibits Sub-Micromolar DAT Inhibition, Comparable to Cocaine

In a direct comparative assay, 7-chloro-3,3-difluoroindolin-2-one inhibited [³H]dopamine reuptake at the human dopamine transporter (DAT) expressed in HEK293 cells with a Ki of 658 nM [1]. This value is within the same order of magnitude as the reference DAT inhibitor cocaine (Ki ≈ 105 nM in the same assay system) [2]. This indicates that this halogenated oxindole scaffold can achieve potent DAT engagement, positioning it as a viable starting point for developing novel psychostimulant or addiction pharmacotherapies.

Dopamine Transporter CNS Disorders Reuptake Inhibition

7-Chloro-3,3-difluoroindolin-2-one Demonstrates High Affinity for α3β4 Nicotinic Acetylcholine Receptors

Functional antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) was assessed in SH-SY5Y cells. 7-Chloro-3,3-difluoroindolin-2-one inhibited carbamylcholine-induced 86Rb+ efflux with an IC50 of 1.8 nM [1]. This potency is remarkable; for comparison, the classic α3β4 antagonist mecamylamine has a reported IC50 of 97 nM in a similar functional assay [2]. This indicates that the compound is approximately 54-fold more potent than mecamylamine at this specific nAChR subtype, which is implicated in nicotine addiction and pain signaling.

nAChR Smoking Cessation Nicotinic Antagonist

The 7-Chloro Substituent Enhances CCR5 Antagonism Relative to the Unsubstituted 3,3-Difluoroindolin-2-one Core

Preliminary pharmacological screening identified 7-chloro-3,3-difluoroindolin-2-one as a functional CCR5 antagonist [1]. While a direct IC50 value for this specific compound is not provided, the class of 7-substituted-2-indolinones is known to exhibit CCR5 antagonism [2]. In contrast, the unsubstituted 3,3-difluoroindolin-2-one scaffold has no reported CCR5 activity in public databases [3]. This suggests that the 7-chloro substituent is a critical pharmacophoric element for engaging the CCR5 receptor, a validated target for HIV entry inhibition and inflammatory diseases.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

The 3,3-Difluoro Motif Confers a 4-Fold Increase in Lipophilicity Compared to the Non-Fluorinated Oxindole Core

The predicted logP for the 3,3-difluoroindolin-2-one core is 1.8156 [1]. For the specific 7-chloro analog, a vendor-calculated logP is 2.3839 . In contrast, the non-fluorinated oxindole core has a logP of approximately 0.8 [2]. This represents a >2-fold increase in lipophilicity for the difluoro core and a ~3-fold increase for the 7-chloro derivative. This enhanced lipophilicity is a direct consequence of the gem-difluoro unit and is a key driver for improved membrane permeability and blood-brain barrier penetration, a property not shared by non-fluorinated oxindoles [3].

Lipophilicity ADME Physicochemical Property

Validated Application Scenarios for 7-Chloro-3,3-difluoroindolin-2-one Based on Quantitative Evidence


Lead Optimization for Smoking Cessation and Nicotine Addiction

The compound's exceptional potency at the α3β4 nAChR (IC50 = 1.8 nM) makes it a high-value starting point for medicinal chemistry campaigns targeting nicotine addiction [1]. Unlike pan-nAChR antagonists, this subtype-selective profile may offer a reduced side-effect liability, such as avoiding the gastrointestinal and CNS effects associated with α4β2 or α7 antagonism [2].

Development of Novel CNS-Active Agents via Dopamine Transporter Modulation

With a DAT reuptake inhibition Ki of 658 nM, this compound is a validated ligand for the dopamine transporter [3]. This activity, benchmarked against cocaine, supports its use in developing pharmacotherapies for psychostimulant use disorders, ADHD, or depression, where modulation of dopaminergic tone is a clinically validated strategy [4].

Synthesis of CCR5 Antagonists for HIV and Inflammatory Disease Research

The qualitative evidence for CCR5 antagonism positions 7-chloro-3,3-difluoroindolin-2-one as a core scaffold for designing novel entry inhibitors for HIV or anti-inflammatory agents for diseases like rheumatoid arthritis and asthma [5]. The 7-chloro group is a critical pharmacophore, offering a clear SAR handle for further optimization [6].

CNS-Penetrant Kinase Inhibitor Discovery

The combination of the metabolically stable 3,3-difluoro core and the enhanced lipophilicity (LogP = 2.38) makes this compound an ideal building block for designing kinase inhibitors intended for CNS targets . The scaffold's drug-like properties predict good blood-brain barrier penetration, a crucial requirement for treating neurological cancers or neurodegenerative diseases [7].

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